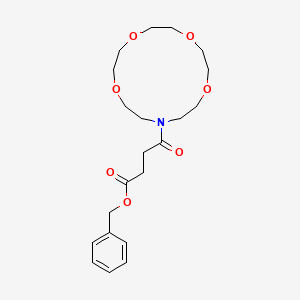
Benzyl 4-oxo-4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-oxo-4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)butanoate: is a complex organic compound with the molecular formula C21H31NO7 and a molecular weight of 409.4733 . This compound features a benzyl group, a butanoate ester, and a unique azacyclopentadecan ring structure, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-oxo-4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)butanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-oxo-4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)butanoic acid with benzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-oxo-4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzyl 4-oxo-4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)butanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development and medicinal chemistry research. It may exhibit properties such as enzyme inhibition or receptor binding, which are valuable in designing new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of Benzyl 4-oxo-4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The azacyclopentadecan ring may also interact with specific receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
- 4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde
- Ethyl 4-oxo-4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)butanoate
- Benzyl 4-oxo-1-piperidinecarboxylate
Uniqueness: Benzyl 4-oxo-4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)butanoate is unique due to its combination of a benzyl group, an oxo group, and an azacyclopentadecan ring. This structure provides distinct reactivity and potential biological activity compared to similar compounds. The presence of the azacyclopentadecan ring, in particular, sets it apart from other benzyl derivatives, offering unique interaction possibilities with biological targets .
Biological Activity
Benzyl 4-oxo-4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)butanoate is a compound of interest due to its unique structural properties and potential biological activities. This article explores its chemical characteristics, biological effects, and relevant research findings.
Chemical Characteristics
Molecular Formula and Structure
- Molecular Formula: C17H25N2O5
- Molecular Weight: 323.392 g/mol
- CAS Number: 12449756
The compound features a benzyl group linked to a butanoate moiety and a tetraoxa-azacyclopentadecan structure, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of tetraoxas can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promise. In vitro studies have reported that it can induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the tetraoxa group is thought to enhance cellular uptake and increase cytotoxicity against tumor cells.
Neuroprotective Effects
Recent studies have suggested potential neuroprotective effects attributed to benzyl derivatives. The compound may exert protective effects against oxidative stress in neuronal cells, possibly through the modulation of antioxidant defenses. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
Research Findings and Case Studies
Case Study: Anticancer Activity
In a specific case study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound significantly increased the percentage of apoptotic cells compared to control groups.
Properties
Molecular Formula |
C21H31NO7 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
benzyl 4-oxo-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)butanoate |
InChI |
InChI=1S/C21H31NO7/c23-20(6-7-21(24)29-18-19-4-2-1-3-5-19)22-8-10-25-12-14-27-16-17-28-15-13-26-11-9-22/h1-5H,6-18H2 |
InChI Key |
YPHHLDUFFWPCCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCN1C(=O)CCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















